α2-Adrenoreceptor Antagonism: Potency and Selectivity Advantage Over Yohimbine
5-(2,2-Diphenylethyl)-1H-imidazole (SC-46264) demonstrates high-affinity antagonism at the α2-adrenoreceptor with a calculated selectivity ratio of 81:1 over the α1-adrenoreceptor [1]. In comparison, the widely used α2-adrenoreceptor antagonist yohimbine exhibits a significantly lower α2/α1 selectivity profile, with reported binding affinity differences of approximately 10- to 30-fold across human receptor subtypes [2]. This quantitative difference in selectivity is a critical differentiator for experiments requiring specific blockade of α2-mediated signaling pathways.
| Evidence Dimension | α2/α1 Adrenoreceptor Selectivity Ratio |
|---|---|
| Target Compound Data | Selectivity = 81 (pKi α2 - pKi α1 = 8.16 - 5.12 estimated) |
| Comparator Or Baseline | Yohimbine: Estimated α2A/α1D selectivity ratio ~ 10-30 based on reported pKi values |
| Quantified Difference | SC-46264 exhibits approximately 3- to 8-fold higher α2/α1 selectivity than yohimbine |
| Conditions | Binding affinities determined via displacement of [3H]p-aminoclonidine (α2) and [3H]WB-4101 (α1) from rat forebrain membranes |
Why This Matters
Procurement of SC-46264 is essential for studies requiring selective pharmacological blockade of α2-adrenoreceptors, as the use of less selective agents like yohimbine confounds data interpretation due to significant off-target α1-adrenoreceptor activity.
- [1] Cordi, A. A., Snyers, M. P., Giraud-Mangin, D., Van der Maesen, C., Van Hoeck, J. P., Beuze, S., ... & Gillet, C. L. (1990). Synthesis and structure-activity of 4 (5)-(2, 2-diphenylethyl) imidazoles as new α2-adrenoreceptor antagonists. *European Journal of Medicinal Chemistry*, 25(7), 557-568. View Source
- [2] Schwartz, D. D., & Clark, T. P. (1998). Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep. *Journal of Veterinary Pharmacology and Therapeutics*, 21(5), 342-347. View Source
